Product packaging for dTDP-6-deoxy-beta-L-talose(Cat. No.:)

dTDP-6-deoxy-beta-L-talose

Cat. No.: B1255213
M. Wt: 548.33 g/mol
InChI Key: ZOSQFDVXNQFKBY-ONRKHWABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-6-deoxy-beta-L-talose is a high-purity nucleotide sugar essential for advanced biochemical and microbiological research. It serves as a critical substrate or intermediate in the biosynthesis of specialized bacterial cell wall components. This compound is particularly valuable for studying the pathways of unusual deoxy sugars, such as its role as a constituent in the serotype-specific polysaccharide antigen of bacteria like Actinobacillus actinomycetemcomitans . The enzyme-catalyzed conversion of this compound, for example by dTDP-6-deoxy-L-talose 4-dehydrogenase, is a key reaction in nucleotide sugar metabolism, making this compound vital for enzymology studies . Researchers utilize this compound to explore the synthesis of complex carbohydrates and to investigate the substrate specificity of glycosyltransferases involved in natural product biosynthesis, such as in the production of spinosyn insecticides . Its molecular formula is C16H26N2O15P2, with a molecular weight of 548.33 g/mol . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O15P2 B1255213 dTDP-6-deoxy-beta-L-talose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O15P2

Molecular Weight

548.33 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15+/m0/s1

InChI Key

ZOSQFDVXNQFKBY-ONRKHWABSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways of Dtdp 6 Deoxy Beta L Talose

De Novo Biosynthesis from Canonical Sugar Precursors

The journey from a simple sugar phosphate (B84403) to the complex dTDP-6-deoxy-beta-L-talose begins with the activation of glucose-1-phosphate. This activated precursor then undergoes a series of enzymatic modifications, including dehydration, epimerization, and reduction, to yield the final product.

Initial Nucleotidyl Activation of Glucose-1-Phosphate to dTDP-D-glucose

The first committed step in the biosynthesis of this compound is the activation of glucose-1-phosphate (Glc-1-P) to form dTDP-D-glucose. This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. frontiersin.orgmdpi.com RmlA facilitates the transfer of a thymidylylmonophosphate (TMP) group from deoxythymidine triphosphate (dTTP) to Glc-1-P, releasing pyrophosphate (PPi). frontiersin.orgmdpi.com This nucleotidyl activation is a crucial step as it "tags" the glucose molecule for its subsequent transformations within the pathway. The reaction can be summarized as follows:

dTTP + Glucose-1-Phosphate ⇌ dTDP-D-glucose + PPi

This initial activation step is a common entry point for the biosynthesis of several dTDP-activated deoxy sugars. koreascience.kr

Shared Enzymatic Transformations within the dTDP-L-Rhamnose Biosynthesis Pathway (RmlA, RmlB, RmlC)

Following the initial activation, the newly formed dTDP-D-glucose enters a series of enzymatic reactions that are shared with the biosynthetic pathway of dTDP-L-rhamnose. researchgate.netoup.com These reactions are catalyzed by the enzymes RmlB and RmlC, which sequentially modify the glucose moiety.

The second enzyme in the pathway, dTDP-glucose 4,6-dehydratase (RmlB), catalyzes the irreversible dehydration of dTDP-D-glucose. researchgate.net This reaction involves the oxidation of the C4 hydroxyl group and subsequent elimination of a water molecule from C6, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose. oup.comresearchgate.net RmlB is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD+ as a tightly bound cofactor for the transient oxidation of the substrate. wikipedia.orgnih.gov The enzyme functions as a homodimer, with each monomer containing an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. nih.govpdbj.org

The catalytic mechanism of RmlB is well-understood and involves a highly conserved Tyr-XXX-Lys catalytic couple. nih.gov The reaction proceeds through a 4-keto intermediate that remains bound to the enzyme before the final product is released. researchgate.net

The intermediate, dTDP-4-keto-6-deoxy-D-glucose, is then acted upon by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC). frontiersin.orgresearchgate.net This enzyme catalyzes a double epimerization at both the C3 and C5 positions of the sugar ring. researchgate.netwikipedia.org This complex rearrangement converts dTDP-4-dehydro-6-deoxy-D-glucose into dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose). wikipedia.org RmlC belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates. wikipedia.org The enzyme's active site contains a network of charged and hydrogen-bonding residues that facilitate the intricate stereochemical changes. wikipedia.org

"Enzymes in the Shared Pathway", "RmlA", "Catalyzes the initial activation of Glucose-1-Phosphate to dTDP-D-glucose.", "RmlB", "Performs the 4,6-dehydration of dTDP-D-glucose.", "RmlC", "Conducts the 3,5-epimerization to form dTDP-4-keto-6-deoxy-L-lyxo-4-hexulose."
dTDP-Glucose 4,6-Dehydratase (RmlB) Activity

Terminal Reductase/Epimerase-Dependent Steps for this compound Formation

The final and diversifying step in the biosynthesis of this compound is the reduction of the C4-keto group of the intermediate, dTDP-6-deoxy-L-lyxo-4-hexulose. The stereochemical outcome of this reduction determines whether dTDP-L-rhamnose or dTDP-6-deoxy-L-talose is produced.

The synthesis of dTDP-6-deoxy-L-talose is catalyzed by a specific dTDP-6-deoxy-L-lyxo-4-hexulose reductase, an enzyme designated as Tll or Tal. researchgate.netnih.gov This enzyme utilizes NAD(P)H as a cofactor to reduce the keto group at C4 of dTDP-6-deoxy-L-lyxo-4-hexulose, resulting in the formation of a hydroxyl group with a specific stereochemistry that defines L-talose. nih.govnih.gov

In Actinobacillus actinomycetemcomitans, two distinct reductases have been identified: one that produces dTDP-L-rhamnose and another, Tll, that synthesizes dTDP-6-deoxy-L-talose from the same substrate. nih.gov This highlights that the final product is determined solely by the stereospecificity of the reductase. nih.gov Interestingly, the amino acid sequence of the Tll enzyme shows weak homology to the reductase that forms dTDP-L-rhamnose, suggesting a divergent evolution for this specific function. nih.gov

Similarly, in Kitasatospora kifunensis, the enzyme Tal was identified as the dTDP-6-deoxy-L-talose synthase. nih.gov The tal gene from this organism shows low sequence similarity to the tll gene from A. actinomycetemcomitans, providing evidence for genetic diversity within the dTDP-6-deoxy-L-talose biosynthetic pathway. nih.govlookchem.com

"Compound Name", "Abbreviation", "Role in Pathway" "this compound", "dTDP-6dTal", "Final product of the biosynthetic pathway." "Glucose-1-Phosphate", "Glc-1-P", "Initial precursor for the biosynthesis." "dTDP-D-glucose", "dTDP-Glc", "Activated glucose intermediate." "dTDP-4-keto-6-deoxy-D-glucose", "", "Intermediate after dehydration by RmlB." "dTDP-6-deoxy-L-lyxo-4-hexulose", "dTDP-4-keto-Rha", "Intermediate after epimerization by RmlC; substrate for the final reduction step." "dTDP-L-rhamnose", "dTDP-L-Rha", "Alternative product from the same precursor, synthesized by a different reductase (RmlD)."
dTDP-L-Rhamnose 4-Epimerase (Tle/WbiB) Catalysis

A key enzyme in an alternative pathway to dTDP-6-deoxy-L-talose is dTDP-L-rhamnose 4-epimerase, also known as Tle or WbiB. nih.govnih.gov This enzyme provides a route to dTDP-6-deoxy-L-talose by directly converting the more common deoxysugar, dTDP-L-rhamnose. nih.govresearchgate.net The reaction involves the inversion of the stereochemistry at the C4 position of the sugar moiety. nih.govwikipedia.org

In Burkholderia thailandensis, the enzyme WbiB was identified as a dTDP-L-rhamnose 4-epimerase. nih.gov When this recombinant enzyme was combined with the enzymes known to produce dTDP-L-rhamnose, the final product was dTDP-6-deoxy-L-talose. nih.gov This demonstrated that the epimerase acts on dTDP-L-rhamnose to produce dTDP-6-deoxy-L-talose. nih.gov The enzyme is also capable of the reverse reaction, converting dTDP-6-deoxy-L-talose back into dTDP-L-rhamnose. nih.gov

Similarly, in Mycobacterium abscessus, an enzyme designated Tle (Talose epimerase) was shown to catalyze the conversion of dTDP-L-rhamnose into dTDP-6-deoxy-L-talose. nih.govresearchgate.netresearchgate.net This step is crucial for the biosynthesis of glycopeptidolipids (GPLs), and a mutation in the tle gene leads to the absence of 6-deoxy-talose in the GPL profile. nih.govresearchgate.net This epimerase-driven pathway highlights the metabolic flexibility within bacteria to produce a diverse array of sugar building blocks.

Enzyme Profile: dTDP-L-Rhamnose 4-Epimerase
Enzyme Name/AliasOrganismSystematic NameReaction CatalyzedReference
Tle / MAB_4111cMycobacterium abscessusThis compound 4-epimerasedTDP-L-rhamnose ⇌ dTDP-6-deoxy-L-talose nih.govresearchgate.net
WbiB(Bth) / BTH_I1476Burkholderia thailandensisdTDP-L-rhamnose 4-epimerasedTDP-L-rhamnose ⇌ dTDP-6-deoxy-L-talose nih.gov

Divergence from Related Nucleotide Sugar Pathways

The biosynthesis of dTDP-6-deoxy-L-talose is closely related to that of other 6-deoxysugars, particularly dTDP-L-rhamnose. The divergence between these pathways is a clear example of how specific enzymes can dictate the final structure of a metabolite from a common intermediate.

Stereochemical Determinants in Final Reductions

The primary pathway for synthesizing L-configured 6-deoxysugars like rhamnose and talose begins with dTDP-D-glucose. researchgate.net A series of enzymatic reactions catalyzed by RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), and RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) produces a key intermediate: dTDP-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-keto-rhamnose). researchgate.netnih.gov

The fate of this intermediate is the critical branch point. The stereochemistry of the final product is determined by the specific C4-reductase enzyme that acts upon it. researchgate.netnih.gov

To form dTDP-L-rhamnose , the reductase RmlD catalyzes the reduction of the keto group at C4, resulting in a hydroxyl group with an equatorial orientation. researchgate.net

To form dTDP-6-deoxy-L-talose , a different reductase, often named Tal, catalyzes the reduction at C4 to produce a hydroxyl group with an axial orientation. nih.govnih.gov

This was first identified in Actinobacillus actinomycetemcomitans, where two different genes for dTDP-6-deoxy-L-lyxo-4-hexulose reductases were found. nih.gov One reductase produced dTDP-L-rhamnose, while the other, with weak amino acid sequence homology, specifically produced dTDP-6-deoxy-L-talose. nih.gov This demonstrates that the stereospecificity of the reductase is the sole determinant for producing either L-rhamnose or L-talose from the same precursor. nih.gov

Stereochemical Control in the Final Reduction Step
EnzymeSubstrateProductResulting C4-OH StereochemistryOrganism ExampleReference
RmlDdTDP-6-deoxy-L-lyxo-4-hexulosedTDP-L-rhamnoseEquatorialPseudomonas aeruginosa ebi.ac.uk
Tal / TIIdTDP-6-deoxy-L-lyxo-4-hexulosedTDP-6-deoxy-L-taloseAxialActinobacillus actinomycetemcomitans, Kitasatospora kifunensis researchgate.netnih.govnih.gov

Comparative Analysis with dTDP-L-Rhamnose and Other Deoxysugar Biosynthesis

The biosynthesis of dTDP-6-deoxy-L-talose is a variation of the widely distributed dTDP-L-rhamnose pathway. basys2.ca L-rhamnose is a common component of bacterial cell walls, particularly in the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and in the cell wall of mycobacteria. basys2.ca In contrast, 6-deoxy-L-talose is a rarer sugar, found in the cell wall components of only a few bacteria. nih.govoup.com

The divergence can occur at two distinct points:

Reductase Specificity : As detailed above, the most direct divergence is the use of a specific C4-reductase (Tal) instead of the canonical rhamnose-synthesizing reductase (RmlD) acting on the common dTDP-4-keto-rhamnose intermediate. researchgate.netnih.gov

Epimerase Activity : Alternatively, a fully formed dTDP-L-rhamnose molecule can be converted into dTDP-6-deoxy-L-talose by a C4-epimerase (Tle/WbiB). nih.govresearchgate.net This represents a separate evolutionary strategy to generate the same product.

These pathways underscore a key principle in the biosynthesis of unusual sugars: a common set of initial enzymes creates a versatile keto-deoxy intermediate, which is then modified by a suite of specific tailoring enzymes (reductases, epimerases, transaminases, etc.) to generate a wide diversity of sugar structures. nih.govnih.gov For instance, studies on bacterial rhamnosyltransferases show a preference for 6-deoxysugars like dTDP-L-rhamnose and dTDP-6-deoxy-L-talose over sugars containing a C6-hydroxyl group, highlighting the importance of the 6-deoxy feature for recognition by downstream enzymes. ibb.waw.placs.org

Comparison of Biosynthetic Endpoints
FeaturedTDP-L-Rhamnose PathwaydTDP-6-deoxy-L-talose PathwayReference
Initial Substrate dTDP-D-glucose researchgate.net
Common Intermediate dTDP-6-deoxy-L-lyxo-4-hexulose researchgate.net
Divergence Point 1 (Reduction) Reduction by RmlDReduction by Tal (or equivalent) nih.gov
Divergence Point 2 (Epimerization) Final ProductEpimerization of dTDP-L-rhamnose by Tle/WbiB nih.govresearchgate.net
Prevalence Widespread in bacteriaRare, found in specific bacteria basys2.caoup.com

Enzymology and Mechanistic Insights into Dtdp 6 Deoxy Beta L Talose Metabolism

Characterization of Key Biosynthetic Enzymes

Two principal enzymes are central to the metabolism of dTDP-6-deoxy-beta-L-talose: a dehydrogenase that catabolizes the compound and an epimerase that interconverts it with a related sugar nucleotide.

dTDP-6-deoxy-L-talose 4-dehydrogenase is an oxidoreductase that plays a role in the metabolism of nucleotide sugars. wikipedia.org This enzyme has been identified in various bacteria and is classified under multiple EC numbers, reflecting differences in cofactor specificity based on the source organism. wikipedia.orgwikipedia.orgqmul.ac.uk For instance, the enzyme from the bacterium Aggregatibacter actinomycetemcomitans is involved in the biosynthesis of its serotype c-specific polysaccharide antigen. wikipedia.org

The primary substrate for this enzyme is this compound. wikipedia.org The dehydrogenase catalyzes the oxidation of the hydroxyl group at the C4 position of the hexose (B10828440) ring. expasy.org In some characterized pathways, this oxidation is noted to occur while the substrate is bound to another enzyme responsible for epimerization at the C-3 and C-5 positions. expasy.org The enzyme is part of a broader family of NDP-4-keto-6-deoxyhexose reductases which can show flexibility in the substrates they accept, though this specific dehydrogenase acts on the dTDP-6-deoxy-L-talose substrate. oup.com

The cofactor requirement for dTDP-6-deoxy-L-talose 4-dehydrogenase varies depending on the specific enzyme and its bacterial origin, leading to different EC classifications. wikipedia.orgwikipedia.orgqmul.ac.uk

EC 1.1.1.134 specifically refers to an enzyme that is dependent on NADP+. wikipedia.orgexpasy.org

EC 1.1.1.339 describes an enzyme from Aggregatibacter actinomycetemcomitans that utilizes NAD+ as its cofactor. wikipedia.org

EC 1.1.1.344 , which describes the enzyme with the gene name tal from Kitasatospora kifunensis, is capable of using either NAD+ or NADP+ with equal efficiency. qmul.ac.uk

The redox reaction involves the transfer of a hydride from the C4 of the sugar to the nicotinamide (B372718) cofactor (NAD+ or NADP+), resulting in its reduction to NADH or NADPH, respectively. wikipedia.orgwikipedia.org

The enzyme belongs to the family of oxidoreductases that act on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. wikipedia.org The catalytic reaction it performs is the reversible dehydrogenation of this compound. wikipedia.orgwikipedia.org

The chemical transformation is as follows: this compound + NAD(P)+ ⇌ dTDP-4-dehydro-6-deoxy-beta-L-mannose + NAD(P)H + H+ wikipedia.orgqmul.ac.uk

This reaction results in the formation of a 4-keto intermediate, identified as dTDP-4-dehydro-beta-L-rhamnose (an alternative name for dTDP-4-dehydro-6-deoxy-beta-L-mannose). wikipedia.orgqmul.ac.uk The reverse reaction, a reduction, is catalyzed by related enzymes known as dTDP-6-deoxy-L-lyxo-4-hexulose reductases (e.g., Tll or Tal), which synthesize dTDP-6-deoxy-L-talose from the 4-keto intermediate. nih.govnih.gov

Detailed kinetic parameters such as K_M and k_cat for this compound 4-dehydrogenase with its primary substrate are not extensively documented in the reviewed scientific literature. Further research is required to quantitatively describe the enzyme's affinity and catalytic efficiency.

Enzyme ParameterValueSource Organism
K_M Not Reported-
k_cat Not Reported-

dTDP-L-rhamnose 4-epimerase, also known as Tle or WbiB, provides an alternative metabolic route involving dTDP-6-deoxy-L-talose. researchgate.netwikipedia.orgnih.gov This enzyme catalyzes the reversible epimerization at the C4 position between dTDP-L-rhamnose and this compound. wikipedia.orgnih.gov The systematic name for this enzyme is this compound 4-epimerase. wikipedia.org

The reaction is as follows: dTDP-L-rhamnose ⇌ this compound wikipedia.org

This activity was first demonstrated in Burkholderia thailandensis, where the enzyme WbiB(Bth) was shown to produce dTDP-L-rhamnose when incubated with dTDP-6-deoxy-L-talose, and vice-versa. nih.gov In Mycobacterium abscessus, the enzyme, designated Tle, converts dTDP-L-rhamnose into dTDP-6-deoxy-L-talose, which is then used for the biosynthesis of glycopeptidolipids (GPL). nih.govresearchgate.net The existence of this epimerase indicates a direct metabolic link between the dTDP-L-rhamnose and dTDP-6-deoxy-L-talose pools within the cell, allowing for metabolic flexibility. researchgate.netresearchgate.net While the equilibrium strongly favors dTDP-6-deoxy-beta-L-mannose (dTDP-L-rhamnose), the enzyme allows for the synthesis of dTDP-6-deoxy-L-talose when needed for specific glycoconjugates. wikipedia.org

dTDP-L-Rhamnose 4-Epimerase (Tle/WbiB)

Reversible Interconversion between dTDP-L-Rhamnose and this compound

A key enzymatic step in the metabolism of dTDP-6-deoxy-L-talose is its reversible interconversion with dTDP-L-rhamnose. This reaction is catalyzed by a specific epimerase. In Burkholderia thailandensis, an enzyme designated as dTDP-L-rhamnose 4-epimerase (WbiB(Bth)) has been identified to perform this function. nih.gov This epimerase acts on dTDP-L-rhamnose, altering the stereochemistry at the C4 position to produce dTDP-6-deoxy-L-talose. The equilibrium of this reaction strongly favors the formation of dTDP-6-deoxy-beta-L-mannose, which is structurally related to dTDP-L-rhamnose. wikipedia.org

This interconversion provides a direct route to dTDP-6-deoxy-L-talose from the more common dTDP-L-rhamnose pool. nih.gov The existence of such an epimerase highlights the metabolic flexibility within certain bacteria to produce a variety of deoxy sugars for incorporation into cellular structures like lipopolysaccharides. researchgate.net

Epimerization Mechanism at the C4 Position

The epimerization at the C4 position, which distinguishes dTDP-L-rhamnose from dTDP-6-deoxy-L-talose, is a critical transformation. While the specific mechanism for the dTDP-L-rhamnose 4-epimerase is not extensively detailed in the provided context, C4 epimerases generally operate through a retro-aldol/aldol mechanism. researchgate.net This type of mechanism involves the formation of a keto intermediate. For instance, UDP-galactose 4-epimerase, a well-studied C4 epimerase, functions via a transient keto intermediate, which involves oxidation, rotation of the intermediate within the active site, and subsequent reduction. researchgate.net

In the context of dTDP-L-rhamnose and dTDP-6-deoxy-L-talose, the epimerase would abstract a proton from the C4 hydroxyl group of dTDP-L-rhamnose, leading to the formation of a 4-keto intermediate. A subsequent proton addition to the opposite face of the sugar ring would then result in the inversion of the stereochemistry at this position, yielding dTDP-6-deoxy-L-talose. The enzyme facilitates this by precisely positioning the substrate and catalytic residues to enable the proton transfer.

Upstream Enzymes: RmlA, RmlB, and RmlC

The biosynthesis of the precursor molecule, dTDP-4-keto-6-deoxy-D-glucose, which is essential for the production of both dTDP-L-rhamnose and subsequently dTDP-6-deoxy-L-talose, is carried out by a conserved set of three enzymes: RmlA, RmlB, and RmlC. nih.govfrontiersin.orgplos.org These enzymes work sequentially to convert glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into the key intermediate. frontiersin.orgnih.gov

Nucleotidyltransferase Activity of RmlA

The first committed step in the pathway is catalyzed by glucose-1-phosphate thymidylyltransferase, also known as RmlA. embopress.orgmdpi.com This enzyme facilitates the transfer of a deoxythymidine monophosphate (dTMP) group from dTTP to glucose-1-phosphate, resulting in the formation of dTDP-D-glucose and pyrophosphate. embopress.orgnih.gov The reaction proceeds through a sequential ordered Bi-Bi mechanism, where the substrates bind in a specific order, react, and then the products are released in a defined sequence. embopress.org

RmlA is a homotetrameric enzyme, with each monomer comprising three distinct subdomains. embopress.orgpdbj.org The nucleotidyltransferase activity is housed within a core subdomain, which shares sequence similarity with other nucleotidyltransferases. embopress.org The enzyme requires magnesium ions (Mg²⁺) as a cofactor for its activity. uniprot.orguniprot.org Structural studies of RmlA from Pseudomonas aeruginosa have provided detailed insights into the enzyme's catalytic mechanism, revealing the precise positioning of substrates and key catalytic residues within the active site. embopress.org

Dehydratase Activity of RmlB

The second enzyme in the pathway, dTDP-D-glucose 4,6-dehydratase (RmlB), catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the oxidation of the C4 hydroxyl group of the glucose moiety and the subsequent dehydration at the C6 position. researchgate.net RmlB is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes a tightly bound NAD+ cofactor for the initial oxidation step. wikipedia.orgresearchgate.net

The proposed catalytic mechanism for RmlB involves three main steps:

Oxidation: The enzyme-bound NAD+ oxidizes the C4 hydroxyl group of dTDP-D-glucose to form a 4-keto intermediate. researchgate.net

Dehydration: This is followed by the elimination of a water molecule from the C5 and C6 positions. researchgate.netnih.gov An active site tyrosine residue acts as the base in this step, assisted by an aspartic and glutamic acid pair. nih.gov

Reduction: The final step involves the reduction of the C6 position, leading to the formation of the 6-deoxy product, dTDP-4-keto-6-deoxy-D-glucose. mit.edu

Structural analyses of RmlB from various bacterial species have shown a highly conserved active site architecture. researchgate.netnih.gov

Epimerase Activity of RmlC

The third enzyme, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), performs an unusual double epimerization at the C3 and C5 positions of the sugar ring. nih.govnih.govuniprot.org This enzymatic reaction converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also referred to as dTDP-4-keto-L-rhamnose). researchgate.netscispace.com RmlC is structurally distinct from other known epimerases, representing a new class of carbohydrate epimerase. nih.gov

The proposed mechanism for RmlC involves the abstraction of protons from both the C3 and C5 positions, followed by their re-addition to the opposite faces of the sugar ring, thereby inverting the stereochemistry at these centers. mdpi.comresearchgate.net This double epimerization is crucial for setting up the correct stereochemistry for the subsequent reduction step that leads to either dTDP-L-rhamnose or, with further modification, dTDP-6-deoxy-L-talose.

Regulatory Mechanisms of Enzyme Activity

The activity of the enzymes in the dTDP-L-rhamnose biosynthetic pathway, which is upstream of dTDP-6-deoxy-L-talose formation, is subject to regulatory control. A primary mechanism of regulation is feedback inhibition, where the final product of the pathway inhibits the activity of an early enzyme.

Feedback Inhibition by Nucleotide Sugar Products

Feedback inhibition is a critical regulatory mechanism in the biosynthesis of nucleotide sugars, ensuring that the concentration of the final product is maintained at physiologically appropriate levels. nih.gov In deoxysugar pathways, the initial enzyme is often the primary target for this regulation. The biosynthesis of dTDP-6-deoxy-L-talose begins with the enzyme glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the formation of dTDP-D-glucose from dTTP and α-D-glucose-1-phosphate. oup.comacs.org RmlA serves as a key regulatory checkpoint and is subject to feedback inhibition by the downstream products of these pathways. nih.govacs.org

Extensive research has focused on the inhibition of RmlA by dTDP-β-L-rhamnose, the end product of a closely related pathway. oup.comacs.org However, studies have also investigated the inhibitory effects of other nucleotide sugars, including dTDP-6-deoxy-β-L-talose, to understand the structural requirements for this regulation. acs.org Research reveals that dTDP-β-L-rhamnose is a potent inhibitor of RmlA across various bacterial species, with inhibitory concentrations in the mid-micromolar range, which is physiologically relevant given that nucleotide sugar concentrations in bacteria are estimated to be between 20 and 600 μM. acs.org

In contrast, the inhibitory activity of dTDP-6-deoxy-β-L-talose (dTDP-β-l-6dTal) is more species-specific. A comprehensive study demonstrated that this compound, which differs from dTDP-L-rhamnose only by the stereochemistry at the C4 position, exhibited significant inhibition only against the RmlA from Pseudomonas aeruginosa (Pa). acs.org For RmlA from E. coli, Salmonella enterica (SALTY), and Mycobacterium tuberculosis (Mtb), dTDP-6-deoxy-β-L-talose showed minimal to no inhibitory effect at the concentrations tested. acs.org This suggests that direct product inhibition by dTDP-6-deoxy-β-L-talose may be a dominant regulatory mechanism only in certain species, or it may require higher concentrations to be effective. nih.govacs.org The specificity highlights the importance of the sugar's stereochemistry in the interactions with the enzyme's regulatory site. acs.org

Table 1: Inhibitory Activity (IC₅₀) of Nucleotide Sugars against RmlA from Various Bacterial Species

InhibitorP. aeruginosa RmlA IC₅₀ (µM)E. coli RmlA IC₅₀ (µM)S. enterica RmlA IC₅₀ (µM)M. tuberculosis RmlA IC₅₀ (µM)
dTDP-β-L-rhamnose140 ± 10150 ± 20150 ± 10100 ± 10
dTDP-6-deoxy-β-L-talose220 ± 20> 1000> 1000> 1000
dTDP-β-L-mannose> 1000> 1000> 1000> 1000

Data sourced from a 2023 study on bacterial nucleotidyltransferases. acs.org The table shows the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a substance needed to inhibit a biological process by half.

Allosteric Regulation in Deoxysugar Biosynthetic Pathways

Allosteric regulation is a fundamental principle governing the activity of enzymes in metabolic pathways, including those for deoxysugar biosynthesis. oup.commdpi.com This form of regulation involves the binding of an effector molecule to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that modulates the enzyme's catalytic activity. acs.org In the context of dTDP-sugar biosynthesis, the RmlA enzyme is a classic example of an allosterically regulated protein. oup.comacs.org

RmlA is typically a homotetramer, and the allosteric binding site for nucleotide sugar inhibitors is located at the interface between the protein monomers. acs.org The binding of an inhibitor like dTDP-L-rhamnose to this site stabilizes a less active conformation of the enzyme, thereby reducing its efficiency in producing dTDP-D-glucose and controlling the entry of substrates into the pathway. acs.org This allosteric control is not merely a simple "on/off" switch but can exhibit complex behaviors, including cooperativity, where the binding of one inhibitor molecule influences the binding of others. acs.org The degree of cooperativity can vary between RmlA proteins from different bacterial species, as reflected by differing Hill slope values in kinetic analyses. acs.org

This allosteric mechanism has been shown to be highly specific. For instance, while the pyrimidine (B1678525) nucleotide dTDP is a key part of the inhibitor, simply changing the sugar moiety, such as inverting the stereochemistry at C4 (as in dTDP-6-deoxy-β-L-talose) or adding a hydroxyl at C6 (as in dTDP-β-L-mannose), can dramatically reduce or abolish inhibitory activity in most species. acs.org Furthermore, changing the nucleotide base, for example to UDP or GDP, also leads to a loss of inhibitory function. acs.org

The allosteric regulation of RmlA also serves to restrict the enzyme's substrate promiscuity. acs.org By controlling the enzyme's conformation, the allosteric network can influence which sugar-1-phosphates are accepted at the active site. Research has shown that mutating the allosteric pocket to eliminate feedback inhibition can expand the enzyme's substrate tolerance, allowing it to activate non-canonical sugars. acs.orgresearchgate.net This demonstrates a sophisticated interplay between the allosteric and active sites, ensuring that the cell produces the correct nucleotide sugars required for its specific glycan structures. acs.org

Genetic Organization and Evolution of Dtdp 6 Deoxy Beta L Talose Production

Identification and Mapping of Biosynthetic Gene Clusters

The synthesis of dTDP-6-deoxy-beta-L-talose is not a universal capability among bacteria. Its production is confined to species that possess the necessary enzymatic machinery, encoded within dedicated biosynthetic gene clusters (BGCs). The identification and mapping of these BGCs have been instrumental in understanding the genetic basis of this pathway.

rml and tle Gene Loci in Diverse Bacterial Species

The biosynthetic pathway to this compound often shares a common set of genes with the well-characterized dTDP-L-rhamnose pathway, namely the rml genes. These genes, rmlA, rmlB, and rmlC, are responsible for the initial steps in the synthesis of the precursor, dTDP-6-deoxy-D-xylo-4-hexulose. lookchem.comnih.gov However, the final, defining step in this compound synthesis requires a specific reductase or epimerase.

Two primary genetic strategies have been identified for this final conversion. One involves a gene designated as tll, which encodes a dTDP-6-deoxy-L-lyxo-4-hexulose reductase. This enzyme stereospecifically reduces the 4-keto group of the precursor to produce dTDP-6-deoxy-L-talose. lookchem.comnih.gov This tll gene has been identified in the gene clusters of bacteria like Actinobacillus actinomycetemcomitans. nih.govebi.ac.uk

An alternative pathway utilizes a gene named tle, which stands for talose epimerase. This enzyme catalyzes the conversion of the more common dTDP-L-rhamnose directly into dTDP-6-deoxy-L-talose through a C4 epimerization reaction. nih.govnih.gov This tle gene is found in the BGCs of various species, including Acinetobacter baumannii and Mycobacterium abscessus. nih.govgriffith.edu.au

The presence and specific type of these key genes (tll or tle) within a gene cluster are strong indicators of a bacterium's ability to produce this compound.

Genomic Context of this compound Biosynthesis Genes

The genes for this compound biosynthesis are typically found clustered together on the bacterial chromosome, often within the larger locus responsible for the synthesis of O-antigen or capsular polysaccharides. nih.govgriffith.edu.au This co-localization facilitates the coordinated expression of all the enzymes required for the pathway.

For instance, in Kitasatospora kifunensis, the producer of the antibiotic talosin which contains a 6-deoxy-L-talose moiety, the biosynthetic gene cluster includes rmlA, rmlB, rmlC, and a unique tal gene (a tll homologue) that completes the synthesis. nih.gov Similarly, in several Acinetobacter baumannii strains, the tle gene is located within the K locus, which directs the synthesis of the capsular polysaccharide. nih.govgriffith.edu.au The organization of these genes can vary between species, but the core components are generally conserved.

Bacterial SpeciesKey Gene(s)Genomic LocusReference
Actinobacillus actinomycetemcomitanstll, rmlABCSerotype c-specific polysaccharide biosynthesis cluster nih.govebi.ac.uk
Kitasatospora kifunensistal (tll homologue), rmlABCTalosin biosynthesis cluster nih.gov
Acinetobacter baumanniitle, rmlBDACCapsular polysaccharide (K) locus nih.govgriffith.edu.au
Mycobacterium abscessustleGlycopeptidolipid biosynthesis cluster nih.gov
Escherichia coli O45tll, rmlABCO-antigen gene cluster nih.gov

Genetic Diversity and Phylogenetic Relationships of Enzymes

The enzymes involved in this compound biosynthesis exhibit significant genetic diversity, reflecting distinct evolutionary paths. The reductases, Tll and its homologue Tal, show low sequence similarity to each other and to the RmlD enzyme that produces dTDP-L-rhamnose, despite acting on the same substrate. nih.gov This suggests that these reductases likely evolved independently to achieve their specific stereochemical outcomes.

Phylogenetic analysis of the NDP-4-keto-6-deoxyhexose reductase family, to which Tll and Tal belong, reveals that they form distinct clades, separate from the RmlD reductases. lookchem.comnih.gov This separation underscores the specialized function of these enzymes in producing the L-talo configuration. The Kitasatospora kifunensis Tal protein, for example, is distantly related to the Tll from Actinobacillus actinomycetemcomitans, highlighting the genetic variety even within the same functional class of enzymes. nih.gov

Similarly, the tle epimerases represent another instance of evolutionary divergence. These enzymes provide an alternative and efficient route to dTDP-6-deoxy-L-talose by modifying a pre-existing, common sugar nucleotide. The emergence of tle in different bacterial lineages points to convergent evolution, where different species have independently acquired the ability to produce this sugar.

Horizontal Gene Transfer and Pathway Dissemination

The scattered distribution of this compound biosynthesis pathways across diverse bacterial species strongly suggests that horizontal gene transfer (HGT) has played a crucial role in their dissemination. wikipedia.org HGT, the movement of genetic material between organisms other than by vertical descent, is a major driver of bacterial evolution, allowing for the rapid acquisition of new traits, including the ability to produce novel sugars. libretexts.orgfrontiersin.org

The presence of rml and tle or tll genes within mobile genetic elements like gene clusters for O-antigen synthesis is a hallmark of HGT. nih.gov These clusters are known to be hotspots for recombination and can be transferred between different bacterial strains and even species. For example, the similarity of the O-antigen gene clusters in some E. coli strains to those in other gram-negative bacteria suggests a history of genetic exchange. nih.gov The acquisition of a complete set of genes for a novel sugar biosynthesis pathway, like that for dTDP-6-deoxy-L-talose, can provide a significant selective advantage, for instance, by altering the cell surface to evade the host immune system.

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes involved in this compound biosynthesis is tightly regulated to ensure that the sugar is produced only when needed, conserving cellular resources. While specific regulatory mechanisms for this particular pathway are not extensively detailed in the current literature, general principles of polysaccharide biosynthesis regulation likely apply.

Gene expression in bacteria is often controlled at the transcriptional level, involving regulatory proteins that bind to DNA and either activate or repress the transcription of target genes. wikipedia.org In many polysaccharide biosynthetic gene clusters, regulatory genes are found at the extremities of the cluster. nih.gov These can include transcriptional activators that respond to environmental cues or cellular signals, as well as repressors that prevent gene expression in the absence of an appropriate stimulus.

Biological Functions and Physiological Significance in Microorganisms

Incorporation into Complex Bacterial Glycoconjugates

The activated form, dTDP-6-deoxy-L-talose, is essential for the enzymatic transfer of 6-deoxy-L-talose to growing polysaccharide chains by specific glycosyltransferases. researchgate.net This incorporation is a key step in the biosynthesis of several critical cell surface structures in a variety of bacteria.

Lipopolysaccharide (LPS) O-Antigen Assembly

The O-antigen, or O-polysaccharide, is the outermost domain of the lipopolysaccharide (LPS) molecule in Gram-negative bacteria and is a major determinant of serological specificity and virulence. oup.com 6-Deoxy-L-talose is a known component of the O-antigen in several bacterial species, including strains of Escherichia coli and Burkholderia pseudomallei. lookchem.com The biosynthesis of the O-antigen involves the sequential addition of sugar residues to a growing chain, and dTDP-6-deoxy-L-talose serves as the donor substrate for the incorporation of 6-deoxy-L-talose. lookchem.com

The O-antigen is typically composed of repeating oligosaccharide units. The inclusion of 6-deoxy-L-talose, supplied by dTDP-6-deoxy-L-talose, contributes to the specific structure of these repeating units. For instance, in E. coli O109, the O-antigen gene cluster contains the tll gene, which is involved in the synthesis of dTDP-6-deoxy-L-talose, indicating that this sugar is a component of the O-antigen repeating unit. oup.com Similarly, the O-antigen gene cluster of the E. coli meningitis clone O45:K1:H7 is known to contain genes for the biosynthesis of 6-deoxy-L-talose, suggesting its importance in the structure of the O-antigen of this pathogenic strain. nih.gov The presence and specific linkage of 6-deoxy-L-talose within the repeat unit are critical for defining the serotype of the bacterium.

The availability of dTDP-6-deoxy-L-talose as a substrate directly influences the action of specific glycosyltransferases responsible for O-antigen assembly. Research on a rhamnosyltransferase (RfbF) has shown that while it primarily recognizes its native substrate, it can also bind to dTDP-6-deoxy-β-L-talose with comparable affinity. acs.org This suggests that the stereochemistry at the C4 position, which distinguishes L-talose from L-rhamnose, is tolerated by some glycosyltransferases. However, other enzymes exhibit strict specificity. For example, the spinosyn rhamnosyltransferase (SpnG) did not utilize dTDP-6-deoxy-L-talose as a substrate, highlighting the precise recognition mechanisms of these enzymes. nih.gov The substrate specificity of these glycosyltransferases is a key factor in ensuring the correct assembly of the O-antigen.

Role in O-Antigen Repeat Unit Structure

Capsular Polysaccharide (CPS) Structures

Capsular polysaccharides are high-molecular-weight polysaccharides that form a capsule around the bacterial cell, playing roles in protection against desiccation, phagocytosis, and other environmental stresses. 6-Deoxy-L-talose is a constituent of the capsular polysaccharides of certain bacteria, such as Actinobacillus actinomycetemcomitans and Acinetobacter baumannii. nih.govnih.gov In A. actinomycetemcomitans serotype c, the capsular polysaccharide is a polymer of 6-deoxy-L-talose. lookchem.com The biosynthesis of this capsule is dependent on the availability of dTDP-6-deoxy-L-talose. nih.gov

In a study of Acinetobacter baumannii, it was found that the K11 and K83 capsular polysaccharides both contain 6-deoxy-L-talose. nih.gov The gene clusters for both capsules include a tle (talose epimerase) gene that converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose, underscoring the direct role of this nucleotide sugar in CPS formation. nih.gov

OrganismGlycoconjugateRole of 6-deoxy-L-taloseReference
Escherichia coli O109LPS O-AntigenComponent of the repeating unit oup.com
Escherichia coli O45:K1:H7LPS O-AntigenImplied component of the oligosaccharide unit nih.gov
Actinobacillus actinomycetemcomitans serotype cCapsular PolysaccharidePrimary component of the polysaccharide lookchem.comnih.gov
Acinetobacter baumannii K11 & K83Capsular PolysaccharideComponent of the pentasaccharide K unit nih.gov
Mycobacterium abscessusGlycopeptidolipid (GPL)Essential for GPL biosynthesis and smooth morphotype nih.govresearchgate.net

Glycopeptidolipid (GPL) Biosynthesis in Mycobacteria

Glycopeptidolipids are major components of the outer layer of the cell envelope in several species of non-tuberculous mycobacteria, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus. nih.gov These molecules are involved in the colonial morphology, biofilm formation, and pathogenicity of these organisms. nih.gov The core structure of GPLs consists of a lipopeptide to which a disaccharide is attached. This disaccharide is composed of L-rhamnose and 6-deoxy-L-talose. nih.gov

The synthesis of the GPL requires the transfer of 6-deoxy-L-talose from its activated precursor, dTDP-6-deoxy-L-talose, to the lipopeptide core. nih.govresearchgate.net This transfer is catalyzed by a specific glycosyltransferase. In Mycobacterium abscessus, the enzyme Tle (Talose epimerase) is responsible for converting dTDP-L-rhamnose into dTDP-6-deoxy-L-talose. nih.govresearchgate.net This makes the availability of dTDP-6-deoxy-L-talose a critical checkpoint in the biosynthesis of GPLs.

Contribution to Microbial Pathophysiology and Host Interaction

The presence of 6-deoxy-L-talose in cell surface glycoconjugates, mediated by its precursor dTDP-6-deoxy-L-talose, has significant implications for the pathophysiology of bacterial infections and their interactions with host organisms. The surface-exposed polysaccharides, such as LPS and capsules, are often the first point of contact between a bacterium and its host's immune system. The specific sugar composition of these molecules can influence immune recognition and the subsequent host response. smolecule.com

In Mycobacterium abscessus, the biosynthesis of GPLs is directly linked to the colony morphology of the bacterium. nih.gov Strains that produce GPLs exhibit a smooth (S) morphotype, while those deficient in GPL production have a rough (R) morphotype. nih.gov The transition from a smooth to a rough morphotype due to the disruption of GPL synthesis has been associated with increased virulence. A study on M. abscessus showed that a mutant lacking the tle gene, and therefore unable to produce dTDP-6-deoxy-L-talose, exhibited a rough morphotype, had impaired sliding motility and biofilm formation, and showed increased pathogenicity and killing in a zebrafish embryo model. nih.govresearchgate.net This highlights the crucial role of dTDP-6-deoxy-L-talose in the biosynthesis of a key virulence-associated molecule.

Impact on Bacterial Virulence and Pathogenicity

The presence of 6-deoxy-L-talose in the cell surface structures of pathogenic bacteria is strongly linked to their virulence. oup.combasys2.ca This sugar is a component of the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. oup.combasys2.cacaymanchem.com These surface antigens are critical for the bacterium's ability to cause disease.

Research has demonstrated that the enzymes involved in the synthesis of dTDP-L-rhamnose, a precursor to dTDP-6-deoxy-L-talose in some pathways, are potential targets for therapeutic agents. basys2.ca The disruption of these pathways can impair the structural integrity of the bacterial cell wall, rendering the pathogen more susceptible to the host's immune system. basys2.canih.gov For instance, in Mycobacterium abscessus, the deletion of the gene encoding the epimerase that converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose leads to an altered glycopeptidolipid profile and a change in colony morphology, which is associated with altered pathogenicity. researchgate.net

The following table summarizes key research findings on the link between dTDP-6-deoxy-L-talose and bacterial virulence:

Bacterium Key Findings Reference
Actinobacillus actinomycetemcomitansThe serotype c-specific polysaccharide antigen, which contains 6-deoxy-L-talose, is a virulence factor. The biosynthetic pathway for dTDP-6-deoxy-L-talose has been identified in this organism. nih.gov
Mycobacterium abscessusDeletion of the talose epimerase gene (tle), responsible for converting dTDP-L-rhamnose to dTDP-6-deoxy-L-talose, resulted in an altered glycopeptidolipid profile and impacted virulence. researchgate.net
General Pathogenic BacteriaL-rhamnose, a related 6-deoxysugar often biosynthetically linked to 6-deoxy-L-talose, is a crucial component of the O-antigen in Gram-negative bacteria, contributing to serum resistance and colonization. basys2.ca

Modulation of Host Immune Responses

Bacterial surface polysaccharides containing 6-deoxy-L-talose can directly interact with and modulate the host's immune system. nih.govacs.org These interactions can range from triggering an inflammatory response to mechanisms of immune evasion. The unique structure of these "rare" sugars, which are not typically found in mammals, makes them recognizable by host immune cells. acs.orgresearchgate.net

The O-antigen of LPS, which can contain 6-deoxy-L-talose, is a potent activator of the innate immune system. acs.org However, variations in the composition of the O-antigen, including the presence of specific sugars like 6-deoxy-L-talose, can alter the nature and intensity of the host immune response. acs.org Some studies suggest that specific glycan structures can help bacteria evade immune detection or even suppress immune responses, thereby promoting persistent infections. sciopen.com For example, while no qualitative or quantitative differences in 6-deoxyhexose content were found between virulent and avirulent strains of Actinomyces viscosus, the presence of these sugars on the cell surface is still considered important for host-pathogen interactions. nih.gov

Influence on Bacterial Adhesion, Motility, and Biofilm Formation

The cell surface polysaccharides that incorporate 6-deoxy-L-talose play a significant role in bacterial adhesion, motility, and the formation of biofilms. nih.govresearchgate.net These processes are crucial for bacterial colonization of host tissues and survival in various environments.

In Mycobacterium abscessus, the deletion of the talose epimerase gene, which disrupts the production of dTDP-6-deoxy-L-talose, was shown to impair sliding motility and biofilm formation. researchgate.net This finding directly links the presence of 6-deoxy-L-talose in the cell's surface glycopeptidolipids to these important physiological functions. Biofilms provide a protective environment for bacteria, shielding them from antibiotics and the host immune system, and the ability to form robust biofilms is often a key determinant of chronic infections. nih.gov

The table below highlights research findings on the influence of dTDP-6-deoxy-L-talose on bacterial adhesion, motility, and biofilm formation:

Bacterium Phenotype Affected Key Findings Reference
Mycobacterium abscessusMotility and Biofilm FormationDeletion of the talose epimerase gene (tle) led to impaired sliding motility and biofilm formation. researchgate.net
General BacteriaAdhesion and Biofilm FormationFlagellar glycosylation, which can include rare sugars, is crucial for bacterial movement, adhesion, and biofilm formation. nih.gov

Occurrence in Biosynthesis of Secondary Metabolites (e.g., Polyketide Antibiotics)

Beyond its role in constructing cell surface polysaccharides, dTDP-6-deoxy-L-talose and other related dTDP-activated deoxysugars are essential building blocks in the biosynthesis of a wide array of secondary metabolites, including many clinically important polyketide antibiotics. genome.jpkegg.jpkegg.jp The glycosylation of these natural products with deoxysugars is often critical for their biological activity.

The biosynthetic gene clusters for many polyketide antibiotics contain genes encoding the enzymes necessary to produce these unusual sugars. nih.govresearchgate.net For example, the talosin producer, Kitasatospora kifunensis, possesses a gene cluster for the synthesis of dTDP-6-deoxy-L-talose. nih.gov The attachment of these sugar moieties to the polyketide aglycone can significantly influence the compound's solubility, stability, and target recognition. The diversity of these sugar-modifying enzymes provides a powerful tool for glycodiversification, a strategy used to generate novel and potentially more effective antibiotic derivatives. genome.jp

Advanced Analytical Methodologies for Dtdp 6 Deoxy Beta L Talose Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of dTDP-6-deoxy-β-L-talose. These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dTDP-6-deoxy-β-L-talose. ebi.ac.uk Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom within the molecule.

In studies of dTDP-6-deoxy-L-talose synthesized by enzymes from Actinobacillus actinomycetemcomitans and Kitasatospora kifunensis, ¹H NMR was instrumental in identifying the sugar nucleotide. ebi.ac.uk For instance, the ¹H-NMR spectra of dTDP-6-deoxy-d-allose, a related compound, showed distinct signals that confirmed its structure. Correlation spectroscopy analysis helped in assigning the stereochemistry of the sugar. oup.com

Two-dimensional (2D-NMR) techniques, such as Heteronuclear Single-Quantum Correlation (HSQC) spectroscopy, are also employed. HSQC provides correlation data between protons and their directly attached carbon atoms, which is vital for assigning the complex spectra of sugar nucleotides. acs.org For example, the anomeric configuration of related sugar-1-phosphates has been confirmed by measuring the ¹JC1,H1 coupling constants using HSQC. acs.org The identity of enzymatically synthesized dTDP-6-deoxy-L-talose has been validated using both ¹H and ¹³C NMR spectroscopy. ebi.ac.uk

Table 1: Representative ¹H-NMR Chemical Shifts for the Sugar Moiety of a Related Deoxysugar Nucleotide, dTDP-6-deoxy-d-allose

ProtonChemical Shift (ppm)
H-15.38
H-23.56
H-33.95
H-43.25
H-54.02
H-61.13
Data sourced from a study on the biosynthesis of dTDP-6-deoxy-d-allose. oup.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of dTDP-6-deoxy-β-L-talose and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the definitive identification of the compound.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of sugar nucleotides. oup.com In one study, the formation of a related reduced substrate was confirmed by the appearance of a peak at m/z 547 (M+H)⁺, indicating a high conversion rate from the precursor. oup.com HRMS analysis has also been utilized to confirm the production of related dTDP-sugars, providing precise mass-to-charge ratio data. acs.org

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation and purification of dTDP-6-deoxy-β-L-talose from reaction mixtures and biological extracts. These methods separate molecules based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and analysis of dTDP-6-deoxy-β-L-talose. ebi.ac.uk Reversed-phase HPLC is particularly effective for separating sugar nucleotides. ebi.ac.uk Researchers have successfully used this technique to purify dTDP-6-deoxy-L-talose converted by reductases. ebi.ac.uk HPLC analysis can also be used to monitor the progress of enzymatic reactions, showing the conversion of a substrate to the product over time. oup.comresearchgate.net For instance, the complete conversion of a substrate within 3 hours of incubation was demonstrated through HPLC analysis. oup.com

Gas-Liquid Chromatography (GLC) for Sugar Component Analysis

Gas-Liquid Chromatography (GLC) is employed for the analysis of the sugar component of dTDP-6-deoxy-β-L-talose after hydrolysis and derivatization. ebi.ac.uk This technique is valuable for identifying the specific monosaccharide present in the nucleotide sugar. ebi.ac.uk In the characterization of dTDP-6-deoxy-L-talose, GLC has been used to identify the 6-deoxy-L-talose moiety. ebi.ac.ukresearchgate.net

Enzymatic Assays and Coupled Reactions for Pathway Monitoring

Enzymatic assays are fundamental to studying the biosynthesis of dTDP-6-deoxy-β-L-talose. These assays allow for the functional characterization of the enzymes involved in its formation and the monitoring of the biosynthetic pathway.

Coupled enzyme assays are often utilized, where the product of one enzymatic reaction serves as the substrate for the next. This approach enables the in vitro reconstitution of biosynthetic pathways. For example, the biosynthesis of dTDP-6-deoxy-d-allose was achieved through a coupled enzyme assay involving a dTDP-4-keto-6-deoxyglucose 3-epimerase and a reductase. oup.com The activity of enzymes like dTDP-6-deoxy-L-talose 4-dehydrogenase, which is involved in the metabolism of this sugar nucleotide, can be monitored by measuring the change in absorbance of cofactors such as NAD⁺ or NADP⁺. wikipedia.orgwikipedia.org

The progress and products of these enzymatic reactions are typically analyzed using the chromatographic and spectroscopic methods described above, such as HPLC and mass spectrometry. oup.comresearchgate.netportlandpress.com

Table 2: Enzymes Involved in dTDP-6-deoxy-L-talose Metabolism

EnzymeEC NumberReaction
dTDP-6-deoxy-L-talose 4-dehydrogenase (NAD⁺)1.1.1.339dTDP-6-deoxy-β-L-talose + NAD⁺ ⇌ dTDP-4-dehydro-6-deoxy-β-L-mannose + NADH + H⁺
dTDP-6-deoxy-L-talose 4-dehydrogenase (NADP⁺)1.1.1.134dTDP-6-deoxy-β-L-talose + NADP⁺ ⇌ dTDP-4-dehydro-β-L-rhamnose + NADPH + H⁺
Data sourced from enzyme databases and related literature. wikipedia.orgwikipedia.orgmicrobialtec.com

Isothermal Titration Calorimetry (ITC) for Enzyme-Substrate Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the binding interactions between molecules. In the context of dTDP-6-deoxy-beta-L-talose research, ITC provides direct measurement of the thermodynamic parameters associated with the binding of this sugar nucleotide to its target enzymes. This methodology is instrumental in elucidating the driving forces behind molecular recognition, such as enzyme-substrate specificity and the impact of substrate analogs on binding affinity.

The principle of ITC involves measuring the heat change that occurs when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (the enzyme). The heat released or absorbed during the binding event is directly proportional to the extent of binding. A typical ITC experiment yields a binding isotherm, which can be analyzed to determine the binding affinity (K_a or its reciprocal, the dissociation constant, K_d), the stoichiometry of binding (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Detailed Research Findings

Research into the substrate specificity of rhamnosyltransferases (RTs), a class of enzymes that transfer rhamnose from a nucleotide sugar donor to an acceptor molecule, has utilized ITC to probe the binding of various sugar nucleotide analogs, including this compound.

One such study focused on the rhamnosyltransferase RfbF from the thermophilic bacterium Thermus thermophilus. nih.gov ITC experiments were conducted to compare the binding of this compound to that of the enzyme's native substrate, dTDP-β-L-rhamnose. The results revealed that the stereochemical inversion at the C4-position, which distinguishes this compound from dTDP-β-L-rhamnose, did not significantly affect the binding affinity. nih.govacs.org This suggests that the enzyme's active site can accommodate this structural variation without a substantial loss of binding energy. The binding stoichiometry for these interactions was determined to be approximately 1, indicating a one-to-one binding model between the enzyme and the sugar nucleotide. nih.gov

To further understand the molecular recognition determinants, the same study investigated the binding of other dTDP-sugar analogs. It was found that altering the stereochemistry at both the C2- and C4-positions, as in dTDP-β-L-fucose, resulted in an approximately 15-fold enhancement in the dissociation constant (K_d), indicating weaker binding compared to the native substrate. nih.govacs.org This highlights the importance of the C2-hydroxyl conformation for optimal recognition by RfbF. nih.gov

Furthermore, modifications at the C6-position of the sugar moiety were shown to have a more pronounced negative impact on binding. For instance, the binding of dTDP-β-L-mannose and dTDP-α-D-glucose, which both possess a C6-hydroxyl group, was significantly weaker, with 60-fold and approximately 75-fold increases in their respective K_d values compared to dTDP-β-L-rhamnose. nih.govacs.org These findings underscore the preference of this class of rhamnosyltransferases for 6-deoxysugars. acs.org

The thermodynamic data obtained from these ITC studies are crucial for understanding the structure-activity relationships of enzymes involved in the biosynthesis and transfer of rare sugars like L-talose. By systematically modifying the structure of the dTDP-sugar and measuring the corresponding changes in binding thermodynamics, researchers can map the specific interactions that govern substrate recognition and catalysis.

Interactive Data Table: ITC Binding Affinities of dTDP-Sugar Analogs to RfbF

The following table summarizes the key findings from the ITC analysis of RfbF with various dTDP-sugar analogs. The data illustrates the enzyme's specificity for 6-deoxysugars and the impact of stereochemical changes on binding affinity.

Compound NameStereochemical/Structural Difference from Native Substrate (dTDP-β-L-rhamnose)Dissociation Constant (K_d) vs. Native SubstrateReference
This compoundInversion at C4-positionComparable affinity nih.govacs.org
dTDP-β-L-fucoseAlteration at C2- and C4-positions~15-fold weaker affinity nih.govacs.org
dTDP-β-L-mannoseC6-hydroxyl group present~60-fold weaker affinity nih.govacs.org
dTDP-α-D-glucoseC6-hydroxyl group present~75-fold weaker affinity nih.govacs.org

Applications and Translational Research Directions

Chemoenzymatic Synthesis and Engineering of Rare Nucleotide Sugars

The scarcity of rare sugars like 6-deoxy-L-talose in nature necessitates the development of efficient synthetic methods to access them for research and biotechnological applications. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful strategy.

Researchers have successfully engineered multi-enzyme, one-pot systems for the synthesis of dTDP-activated rare sugars. For instance, the biosynthetic pathway for dTDP-6-deoxy-L-talose has been reconstituted in vitro. This typically involves a cascade of four enzymes starting from α-D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). oup.comacs.org The first three enzymes, RmlA, RmlB, and RmlC, are shared with the well-characterized dTDP-L-rhamnose pathway. oup.com The final step, which determines the talose stereochemistry, is catalyzed by a specific dTDP-4-keto-6-deoxy-L-mannose reductase (Tll). oup.com

Furthermore, enzymatic and chemoenzymatic routes have been developed for the preparative-scale synthesis of various nucleotide sugars, including dTDP-6-deoxy-L-talose. These methods often utilize recombinant enzymes, which can be overexpressed in microbial hosts like Escherichia coli. ebi.ac.ukresearchgate.net The ability to produce these rare nucleotide sugars in significant quantities is crucial for their use as donor substrates in glycan synthesis and for studying the enzymes that utilize them. researchgate.net

Glycan Engineering in Microbial Expression Systems

The biosynthesis of specific glycans in microbial systems can be engineered by manipulating the expression of genes involved in nucleotide sugar biosynthesis and glycosyltransferases. The presence of 6-deoxy-L-talose in the capsular polysaccharides (CPS) of pathogenic bacteria like Acinetobacter baumannii makes its biosynthetic pathway a target for such engineering. nih.govresearchgate.net

For example, the gene clusters responsible for the synthesis of 6-deoxy-L-talose-containing CPS have been identified in several A. baumannii strains. researchgate.net This knowledge allows for the targeted modification of these pathways to alter the structure of the capsule, which can impact virulence and immunogenicity. By introducing or modifying genes for the synthesis of dTDP-6-deoxy-L-talose and the corresponding glycosyltransferases, it is possible to create novel glycan structures on the cell surface. This approach has potential applications in the development of conjugate vaccines and in studying the role of specific glycan structures in host-pathogen interactions.

Biochemical Tool Development for Glycobiology Research

The availability of synthetic dTDP-6-deoxy-β-L-talose and other rare nucleotide sugars is instrumental in developing biochemical tools to probe the complex world of glycobiology. These activated sugars serve as substrates for glycosyltransferases, the enzymes responsible for building complex glycan structures.

By using dTDP-6-deoxy-β-L-talose in in vitro assays, researchers can characterize the substrate specificity of novel glycosyltransferases. For example, studies have shown that certain rhamnosyltransferases can also utilize dTDP-6-deoxy-β-L-talose as a donor substrate, highlighting the potential for cross-reactivity and the importance of understanding the molecular basis of substrate recognition. acs.orgnih.gov

Furthermore, these rare nucleotide sugars can be chemically modified with tags such as fluorophores or biotin. These labeled probes can be used to identify and characterize proteins that bind to rare sugars, such as lectins and antibodies, which play crucial roles in cell-cell recognition and immunity. acs.orgnih.gov The development of such tools is essential for dissecting the biological functions of rare sugar-containing glycans.

Targeting Biosynthetic Pathways for Antimicrobial Strategies

The biosynthetic pathways of rare sugars like 6-deoxy-L-talose are attractive targets for the development of novel antimicrobial agents. This is because these pathways are often essential for bacterial virulence and are absent in humans, suggesting that inhibitors of these pathways may have high specificity and low toxicity. oup.com

Enzyme Inhibitor Discovery (Focus on pathway enzymes)

The enzymes in the dTDP-6-deoxy-L-talose biosynthetic pathway represent prime targets for inhibitor discovery. The initial enzyme in the common pathway, RmlA (glucose-1-phosphate thymidylyltransferase), is a key regulatory point and has been the subject of inhibitor development efforts. nih.govnih.gov Researchers have explored substrate mimics and allosteric inhibitors to block its activity. nih.gov

Another critical enzyme is the terminal reductase (Tll or a related epimerase) that produces dTDP-6-deoxy-L-talose. nih.govmicrobiologyresearch.org Developing specific inhibitors for this enzyme could selectively block the production of 6-deoxy-L-talose without affecting the synthesis of the more common L-rhamnose, providing a targeted approach to disrupt the formation of specific virulence-associated glycans. The structural and mechanistic understanding of these enzymes, such as dTDP-6-deoxy-L-talose 4-dehydrogenase, is crucial for the rational design of potent and specific inhibitors. wikipedia.orgmicrobialtec.com

Genetic Manipulation of Virulence-Associated Glycans

Genetic manipulation of the biosynthetic pathways for virulence-associated glycans offers a powerful approach to study bacterial pathogenesis and develop attenuated strains for vaccine development. In bacteria like Acinetobacter baumannii, the capsular polysaccharide, which can contain 6-deoxy-L-talose, is a major virulence factor. microbiologyresearch.org

By deleting or inactivating genes in the dTDP-6-deoxy-L-talose pathway, it is possible to create mutant strains that are unable to produce the mature capsule. nih.gov These capsule-deficient mutants are often more susceptible to the host immune system and less virulent. microbiologyresearch.org Studying these mutants can provide valuable insights into the role of specific glycan structures in infection. Furthermore, such attenuated strains could potentially be used as live-attenuated vaccines, presenting a promising avenue for combating infections caused by multidrug-resistant bacteria.

Future Research Perspectives on Dtdp 6 Deoxy Beta L Talose

Discovery of Novel Enzymes and Uncharted Biosynthetic Routes

The known biosynthetic pathways for dTDP-6-deoxy-L-talose display notable genetic diversity, suggesting that our current understanding is incomplete. nih.gov To date, two primary routes from the intermediate dTDP-4-keto-6-deoxy-L-mannose have been identified: one utilizes a 4-reductase (enzymes designated Tal or Tll), while the other employs a 4-epimerase. researchgate.netresearchgate.net The reductase-dependent pathway is found across multiple bacterial phyla, whereas the epimerase route appears more common in Proteobacteria and Terrabacteria, indicating potential for further discoveries in under-explored microbial lineages. nih.gov

Future research should prioritize:

Genome Mining and Functional Genomics: Systematic bioinformatic screening of bacterial genomes and metagenomes can identify novel gene clusters homologous to known biosynthetic pathways. These candidate genes can then be cloned and expressed to functionally characterize their enzymatic activity and verify the synthesis of dTDP-6-deoxy-L-talose or novel variants. nih.gov

Characterization of Deoxytalosyltransferases: The enzymes that transfer the 6-deoxy-L-talose moiety from the dTDP-sugar donor to a glycan acceptor, known as deoxytalosyltransferases, largely remain to be identified and characterized. oup.com Future efforts must focus on isolating these enzymes and elucidating their substrate specificity, which is critical for understanding how talosylated glycans are assembled.

Exploration of Alternative Precursors: Research could investigate whether alternative, uncharted biosynthetic routes exist that diverge from the canonical pathway originating from dTDP-D-glucose-1-phosphate.

Deeper Structural and Mechanistic Elucidation of Key Enzymes

A profound understanding of the enzymes that synthesize and utilize dTDP-6-deoxy-L-talose is essential. The key enzymes in the pathway, such as dTDP-D-glucose 4,6-dehydratase (RmlB) and the terminal dTDP-4-keto-6-deoxy-L-mannose reductases (Tal/Tll), belong to the well-studied short-chain dehydrogenase/reductase (SDR) superfamily. frontiersin.orgresearchgate.net However, the specific structural features that dictate their unique stereoselectivity—producing L-talose instead of the more common L-rhamnose—require more detailed investigation.

Prospective research directions include:

High-Resolution Structural Biology: Obtaining crystal or cryo-EM structures of the terminal reductases and epimerases in complex with their substrates, cofactors, and products. This will reveal the precise active site architecture responsible for stereochemical control. embopress.org

Enzyme Kinetics and Mechanistic Probes: Detailed kinetic analyses using a range of substrate analogs can probe the molecular recognition features of these enzymes. acs.orgnih.gov Isothermal titration calorimetry (ITC) can be used to quantify binding affinities for various nucleotide-sugar donors, providing insight into substrate preference. acs.org

Investigating Allosteric Regulation: The initial enzyme in the precursor pathway, RmlA, is often subject to feedback inhibition by the final product, dTDP-L-rhamnose. embopress.orgnih.gov Future studies should determine if dTDP-6-deoxy-L-talose also acts as a feedback inhibitor and elucidate the structural basis of this allosteric regulation, which could reveal how the cell controls the flux towards different deoxy sugars.

Systems Biology Approaches to Glycan Metabolism

To comprehend the role of dTDP-6-deoxy-L-talose in the broader context of cellular physiology, research must move beyond the study of individual components and embrace a systems-level perspective. nih.govresearchgate.net Systems biology integrates multiple layers of biological information to create predictive models of metabolic networks.

Future research in this area should involve:

Integrated 'Omics' Analysis: Combining genomics, transcriptomics, proteomics, and glycomics data to build comprehensive models of glycan metabolism in bacteria that produce 6-deoxy-L-talose. nih.govfrontiersin.org This approach can identify regulatory hubs and predict how the flux through the dTDP-6-deoxy-L-talose pathway is coordinated with other cellular processes.

Metabolic Flux Analysis (MFA): Using isotope labeling experiments to quantify the flow of metabolites through the central carbon metabolism and into the dTDP-6-deoxy-L-talose biosynthetic pathway. frontiersin.org MFA can pinpoint rate-limiting steps and reveal the metabolic cost of producing these specialized glycans.

Metabolic Glycoengineering: Applying systems-level knowledge to engineer orthogonal glycosylation pathways in host organisms like E. coli. This can facilitate the production of custom glycans for therapeutic or biotechnological applications and allows for controlled studies of glycan function. biorxiv.org

Expanding the Understanding of Ecological Roles and Interspecies Interactions

Glycans containing 6-deoxy-L-talose are typically located on the bacterial cell surface as components of lipopolysaccharides (LPS) or capsular polysaccharides, positioning them at the interface between the bacterium and its environment. oup.comfrontiersin.org Their role in mediating interactions with other organisms is a critical, yet underexplored, area of research. For instance, the O-antigen of the nitrogen-fixing bacterium Rhizobium etli contains 3-O-methyl-6-deoxy-talose, and its absence impairs the colonization of plant roots. frontiersin.org

Key future research questions include:

Host-Pathogen and Symbiotic Interactions: How do 6-deoxy-L-talose-containing glycans mediate the relationship between bacteria and their plant or animal hosts? Research could focus on whether these glycans act as antigens recognized by the host immune system, as adhesins for attachment to host tissues, or as a protective barrier against host defenses. researchgate.net

Interspecies Competition in Microbiomes: What role do these unique glycans play in the context of complex microbial communities, such as the gut microbiome? They may serve as specific receptors for bacteriophages or contribute to biofilm formation and niche establishment. researchgate.net

Functional Studies with Gene Knockouts: Creating precise deletion mutants for the genes in the dTDP-6-deoxy-L-talose pathway will be crucial. researchgate.net Comparing the fitness, virulence, and symbiotic capabilities of these mutants with the wild-type strain in relevant ecological models will directly test the function of these glycans.

Development of Advanced Methodologies for Glycomics and Glycoproteomics

The study of rare sugars like 6-deoxy-L-talose is often hampered by analytical challenges. Their low abundance and structural similarity to other sugars make them difficult to detect and characterize using standard methods. Significant progress in glycomics and glycoproteomics will be necessary to fully map their presence and function. caister.comoup.com

Future developments should focus on:

Enhanced Mass Spectrometry (MS): Improving MS-based workflows for higher sensitivity and specificity. This includes developing fragmentation techniques that can distinguish between glycan isomers and employing advanced separation methods like porous graphitized carbon liquid chromatography (PGC-LC) prior to MS analysis. preprints.orgfrontiersin.org

Novel Probes and Labeling Strategies: Designing new chemical reporters or metabolic labels that can be specifically incorporated into 6-deoxysugars. This would enable their visualization and tracking within cells and complex biological systems. biorxiv.org

Integrated Analytical Platforms: Adopting "glycomics-assisted glycoproteomics" approaches, where detailed analysis of released glycans informs the search for intact glycopeptides. nih.gov This integrated strategy helps to limit the search space and more accurately map the specific proteins that are modified with 6-deoxy-L-talose.

Bioinformatics and Data Standardization: Creating more sophisticated bioinformatics tools and databases to aid in the interpretation of complex glycomics data and to standardize data reporting across laboratories, which is essential for large-scale studies. preprints.org

Q & A

Q. What criteria should guide the selection of reference standards for this compound in comparative studies?

  • Methodological Answer : Prioritize certified reference materials (CRMs) from authoritative sources (e.g., NIST). Validate purity via orthogonal methods (e.g., HPLC-MS and ¹H-NMR). Cross-check spectral data against databases (e.g., NIST Chemistry WebBook) .

Data Presentation & Reporting

Q. How should researchers present complex kinetic data for this compound metabolism in a lab report?

  • Methodological Answer : Use Lineweaver-Burk plots for Michaelis-Menten kinetics and include error bars representing SEM. Tabulate raw data (e.g., reaction velocities) in supplementary materials. Discuss outliers using Grubbs’ test and justify exclusions .

Q. What visualization tools are effective for illustrating the biosynthetic pathway of this compound?

  • Methodological Answer : Generate pathway maps using tools like BioRender or ChemDraw, highlighting enzyme classes (e.g., epimerases) and intermediate structures. Annotate flux ratios (e.g., % carbon from glucose vs. galactose) using heatmaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.